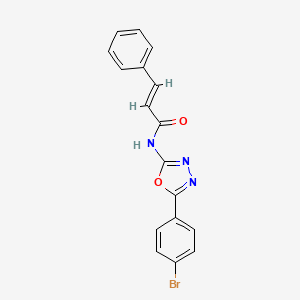
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a useful research compound. Its molecular formula is C17H12BrN3O2 and its molecular weight is 370.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Insecticidal Activity
Research indicates that compounds containing 1,3,4-oxadiazole rings, including analogs similar to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, exhibit significant insecticidal activities. For instance, Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings and found them to be effective against the diamondback moth, Plutella xylostella. The study highlights the potential of these compounds in pest control applications (Qi et al., 2014).
Antimicrobial and Hemolytic Activity
Compounds with the 1,3,4-oxadiazole structure have been evaluated for their antimicrobial properties. Gul et al. (2017) synthesized derivatives of 1,3,4-oxadiazole and assessed their antimicrobial and hemolytic activities. Their findings indicated notable effectiveness against selected microbial species, highlighting the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Antiepileptic Activity
The application of 1,3,4-oxadiazole derivatives in antiepileptic drugs has been explored. Rajak et al. (2013) synthesized novel series of compounds with a 1,3,4-oxadiazole structure and tested them for anticonvulsant activities. Their research supports the development of new antiepileptic therapies (Rajak et al., 2013).
Anticancer Evaluation
Compounds featuring the 1,3,4-oxadiazole moiety have also been evaluated for anticancer properties. A study by Ravinaik et al. (2021) designed and synthesized a series of these compounds, demonstrating moderate to excellent anticancer activity against various cancer cell lines, thus indicating their potential in cancer treatment (Ravinaik et al., 2021).
作用機序
Target of Action
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, also known as (E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide, is a synthetic compound that has been studied for its potential biological activities . The primary targets of this compound are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the regulation of acetylcholine levels in the body, which is important for nerve impulse transmission .
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its level in the cerebral cortex
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle movement and memory processing . By inhibiting the breakdown of acetylcholine, the compound potentially enhances cholinergic transmission .
Pharmacokinetics
The compound’s clogp values, which are indicative of its lipophilicity, were found to be in the range of 494–559 for the cinnamamide series . This suggests that the compound may have good membrane permeability, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels in the cerebral cortex . This could potentially slow down the progression of diseases like Alzheimer’s, which are characterized by a decrease in acetylcholine levels . .
Safety and Hazards
将来の方向性
The future directions for research on “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” and similar compounds could involve further exploration of their antimicrobial and anticancer activities. There’s also potential for these compounds to be used as lead compounds for rational drug designing .
生化学分析
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
(E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-11H,(H,19,21,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINGPLPNOCVOK-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)
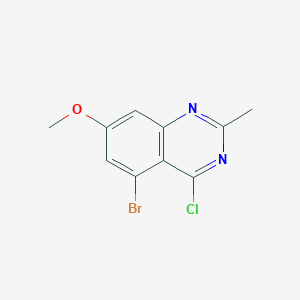
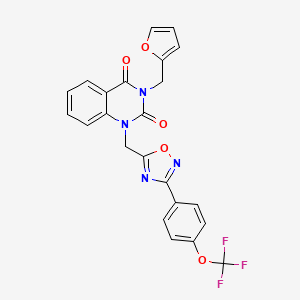
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B3012229.png)

![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)

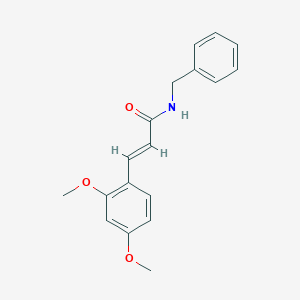
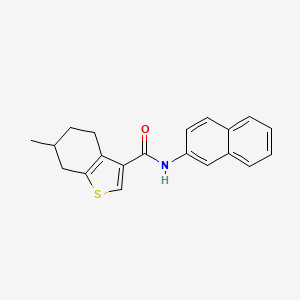

![N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012238.png)
